molecular formula HCN<br>CHN B1206473 Hydrogen cyanide CAS No. 74-90-8

Hydrogen cyanide

Cat. No. B1206473
Key on ui cas rn: 74-90-8
M. Wt: 27.025 g/mol
InChI Key: LELOWRISYMNNSU-UHFFFAOYSA-N
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Patent
US03950416

Procedure details

A solution of 21 grams (0.75 mole) of hydrogen cyanide and 85 grams of dry toluene and 10 grams of 2,6-lutidine was prepared at ice bath temperatures. To the solution, 62.5 grams (0.25 mole) of 4,4'-diphenylmethane diisocyanate in 135 grams of dry toluene were added dropwise over a period of two hours. While keeping the temperature below 10° C., a solid began to come out of solution. The reaction solution was stirred an additional 30 minutes after completion of the addition. The product (76 grams) was collected on a filter. The product was purified by dissolving it in acetone and filtering the solution into petroleum ether. The pure product melted at 208° C. Analysis calculated for C17H12N4O2 : C, 67.10; H, 3.97; N, 18.41. Found: C, 66.98; H, 4.22; N, 18.20.
Quantity
85 g
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
135 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[C:6]([CH2:7][C:8]2C=C[C:11]([N:14]=C=O)=CC=2)=[CH:5][CH:4]=[C:3]([N:17]=C=O)[CH:2]=1>C1(C)C=CC=CC=1>[CH:11]#[N:14].[N:17]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:2]

Inputs

Step One
Name
Quantity
85 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
62.5 g
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Quantity
135 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
The product (76 grams) was collected on a filter
CUSTOM
Type
CUSTOM
Details
The product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in acetone
FILTRATION
Type
FILTRATION
Details
filtering the solution into petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.75 mol
AMOUNT: MASS 21 g
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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